molecular formula C6H12N2Si B092888 1H-Pyrrole, 1-(trimethylsilyl)- CAS No. 18276-53-4

1H-Pyrrole, 1-(trimethylsilyl)-

Cat. No. B092888
CAS RN: 18276-53-4
M. Wt: 139.27 g/mol
InChI Key: WNHFEQWRHXLCMK-UHFFFAOYSA-N
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Description

“1H-Pyrrole, 1-(trimethylsilyl)-” is a chemical compound with the formula C7H13NSi . It is a derivative of pyrrole, which is a five-membered aromatic heterocycle, like furan and thiophene . The trimethylsilyl group attached to the pyrrole ring increases its reactivity and makes it a useful building block in organic synthesis .


Synthesis Analysis

While specific synthesis methods for “1H-Pyrrole, 1-(trimethylsilyl)-” were not found, trimethylsilyl derivatives of pyrrole have been synthesized through various methods. For instance, 3,4-Bis(trimethylsilyl)-1H-pyrrole has been used as a versatile building block for creating unsymmetrically 3,4-disubstituted pyrroles through stepwise regiospecific ipso mono-halogenation, Sonogashira cross-coupling reactions, and Suzuki cross-coupling reactions .


Molecular Structure Analysis

The molecular structure of “1H-Pyrrole, 1-(trimethylsilyl)-” consists of a pyrrole ring with a trimethylsilyl group attached. The exact mass of the molecule is 139.27 . The molecular structure can be further analyzed using techniques such as X-ray diffraction .


Chemical Reactions Analysis

Trimethylsilyl derivatives of pyrrole, like “1H-Pyrrole, 1-(trimethylsilyl)-”, are known to undergo various chemical reactions. For example, they can participate in prototropic tautomerism, a process involving the transfer of a proton within the molecule . They can also undergo silylotropy, a process involving the migration of a silyl group .


Physical And Chemical Properties Analysis

“1H-Pyrrole, 1-(trimethylsilyl)-” has a molecular weight of 139.27 . Its physical and chemical properties can be further analyzed using various techniques, including infrared (IR) spectroscopy, 1H NMR spectroscopy, 13C NMR spectroscopy, and mass spectrometry .

Mechanism of Action

The mechanism of action of “1H-Pyrrole, 1-(trimethylsilyl)-” in chemical reactions involves the movement of the trimethylsilyl group and the unique reactivity of the pyrrole ring . The trimethylsilyl group can migrate within the molecule, and the pyrrole ring can participate in various reactions due to its aromaticity .

Safety and Hazards

While specific safety and hazard information for “1H-Pyrrole, 1-(trimethylsilyl)-” was not found, pyrrole derivatives can be hazardous. They can be flammable, cause skin and eye irritation, and have specific target organ toxicity . It’s important to handle these compounds with care, using appropriate personal protective equipment and following safe laboratory practices .

properties

IUPAC Name

trimethyl(pyrrol-1-yl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NSi/c1-9(2,3)8-6-4-5-7-8/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNHFEQWRHXLCMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)N1C=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2066351
Record name 1H-Pyrrole, 1-(trimethylsilyl)-
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Molecular Weight

139.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

18276-53-4
Record name 1-(Trimethylsilyl)-1H-pyrrole
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Record name 1H-Pyrrole, 1-(trimethylsilyl)-
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Record name 1H-Pyrrole, 1-(trimethylsilyl)-
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Record name 1H-Pyrrole, 1-(trimethylsilyl)-
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Record name 1-(trimethylsilyl)-1H-pyrrole
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Record name 1-(Trimethylsilyl)pyrrole
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